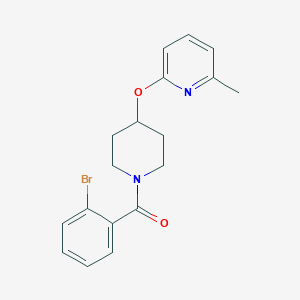

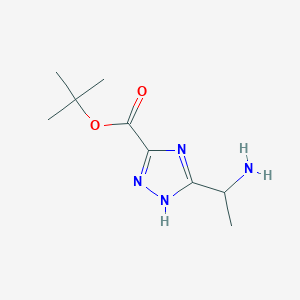

4-(N,N-diallylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamides, including “4-(N,N-diallylsulfamoyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions .Chemical Reactions Analysis

The chemical reactions involving “4-(N,N-diallylsulfamoyl)benzamide” can be complex. For instance, direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions has been reported . More research is needed to fully understand the chemical reactions involving this compound.Scientific Research Applications

Polymer Synthesis : Yokozawa et al. (2002) developed poly(p-benzamide) with defined molecular weight and low polydispersity, demonstrating the potential of aramide-based polymers in material science. The study highlights the synthesis of well-defined aromatic polyamides, useful in creating block copolymers for various applications (Yokozawa et al., 2002).

Drug Development : Wu et al. (1997) explored the structure-activity relationships of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, which are selective small molecule ETA receptor antagonists. This research contributes to the development of novel pharmaceuticals targeting specific receptors (Wu et al., 1997).

Chemical Synthesis and Biological Evaluation : Fahim and Shalaby (2019) worked on the synthesis and evaluation of novel benzenesulfonamide derivatives. Their research includes the reactivity of these compounds towards various agents, highlighting their potential in chemical synthesis and pharmacology (Fahim & Shalaby, 2019).

Catalysis : Yang et al. (2019) developed a palladium-catalyzed electrochemical C-H bromination method using benzamide derivatives, showcasing the role of these compounds in catalytic processes (Yang et al., 2019).

Supramolecular Chemistry : Noveron et al. (2002) examined the metal complexes of N-(4-pyridyl)benzamide (NPBA) for their ability to form supramolecular scaffolds. This research is significant for understanding the formation of nanostructures and their applications in material science (Noveron et al., 2002).

Antitumor Activity : Saito et al. (1999) investigated synthetic benzamide derivatives, specifically MS-27-275, for their ability to inhibit histone deacetylase and their antitumor efficacy. This study contributes to the development of new chemotherapeutic strategies (Saito et al., 1999).

Mechanism of Action

Target of Action

The primary target of 4-(N,N-diallylsulfamoyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that the compound interacts with its target, carbonic anhydrase 2, leading to changes in the enzyme’s activity

Biochemical Pathways

The biochemical pathways affected by 4-(N,N-diallylsulfamoyl)benzamide are not well-documented. Given its target, it is likely that the compound affects pathways involving carbon dioxide transport and pH regulation. More research is needed to confirm this and to understand the downstream effects of these pathway alterations .

Result of Action

The molecular and cellular effects of 4-(N,N-diallylsulfamoyl)benzamide’s action are not well-documented. Given its target, it is likely that the compound affects processes involving carbon dioxide transport and pH regulation. More research is needed to confirm this and to understand the precise molecular and cellular effects of the compound’s action .

properties

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-3-9-15(10-4-2)19(17,18)12-7-5-11(6-8-12)13(14)16/h3-8H,1-2,9-10H2,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLDVONDDFKMDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-diallylsulfamoyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-(3-Chloro-4-methoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2893643.png)

![2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2893645.png)

![1-(4-Chlorobenzyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2893651.png)

![N-(4-acetylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893652.png)

![2,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]furan-3-carboxamide](/img/structure/B2893657.png)

![2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2893659.png)

![N-[(2R,3S)-2-(3,4-Difluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2893661.png)